2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 886926-40-5
VCID: VC4163785
InChI: InChI=1S/C16H14F2N6O2S/c17-15(18)26-12-3-1-11(2-4-12)21-13(25)9-27-16-23-22-14(24(16)19)10-5-7-20-8-6-10/h1-8,15H,9,19H2,(H,21,25)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC(F)F
Molecular Formula: C16H14F2N6O2S
Molecular Weight: 392.38

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

CAS No.: 886926-40-5

Cat. No.: VC4163785

Molecular Formula: C16H14F2N6O2S

Molecular Weight: 392.38

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide - 886926-40-5

Specification

CAS No. 886926-40-5
Molecular Formula C16H14F2N6O2S
Molecular Weight 392.38
IUPAC Name 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C16H14F2N6O2S/c17-15(18)26-12-3-1-11(2-4-12)21-13(25)9-27-16-23-22-14(24(16)19)10-5-7-20-8-6-10/h1-8,15H,9,19H2,(H,21,25)
Standard InChI Key PPRCQMXCIZNRJO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC(F)F

Introduction

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. Compounds in this category often exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This particular compound integrates a 1,2,4-triazole scaffold with a pyridine ring and a difluoromethoxy-substituted phenyl group. Such structural features are known to enhance biological activity and pharmacokinetic properties.

Structural Features

The compound can be broken down into the following key structural elements:

  • 1,2,4-Triazole Core: The triazole ring is a heterocyclic structure with nitrogen atoms at positions 1, 2, and 4. It serves as a pharmacophore in many biologically active compounds.

  • Pyridine Substitution: The pyridinyl group at position 5 of the triazole enhances its interaction with biological targets due to its aromaticity and electron-donating/withdrawing properties.

  • Thioether Linkage: The sulfur atom connecting the triazole ring to the acetamide moiety contributes to its lipophilicity and electron density.

  • Difluoromethoxy Phenyl Group: This group improves metabolic stability and membrane permeability while potentially modulating biological activity.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the triazole core through cyclization reactions involving hydrazine derivatives and nitriles or related precursors.

  • Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.

  • Attachment of the difluoromethoxy-substituted phenyl group through amide bond formation using activated carboxylic acids or acid chlorides.

The multistep synthesis would require careful control of reaction conditions to ensure high yield and purity.

Biological Activity

Compounds with similar structures have demonstrated a wide range of biological activities:

  • Antifungal Activity: Triazole derivatives are well-known for their efficacy against fungal pathogens such as Candida albicans and Aspergillus species by inhibiting ergosterol biosynthesis .

  • Anticancer Potential: The presence of electron-withdrawing groups like difluoromethoxy on aromatic rings has been associated with improved cytotoxicity against cancer cells .

  • Antiviral Properties: Triazole scaffolds have been explored for their inhibitory effects on viral enzymes like RNA-dependent RNA polymerase .

  • Anti-inflammatory Activity: Molecular docking studies suggest that triazole derivatives can inhibit inflammatory mediators such as 5-lipoxygenase .

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information on hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides (-CONH-) and thioethers (-S-) based on characteristic absorption bands.

  • X-Ray Crystallography: Determines the three-dimensional arrangement of atoms for structural validation.

Research Findings

Studies on analogous compounds reveal promising results:

  • High antifungal efficacy against Candida species with minimum inhibitory concentrations (MIC) ≤25 µg/mL .

  • Potent anticancer activity with IC₅₀ values in the micromolar range against HeLa cells .

  • Favorable drug-like properties assessed via in silico tools such as SwissADME .

Data Table

ParameterValue/Description
Molecular FormulaC₁₅H₁₂F₂N₆O₂S
Molecular Weight~382 g/mol
Key Functional GroupsTriazole, Pyridine, Acetamide, Difluoromethoxy
Biological ActivitiesAntifungal, Anticancer, Anti-inflammatory
Analytical Techniques UsedNMR, MS, IR, X-Ray Crystallography

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